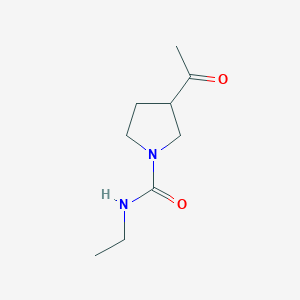

3-acetyl-N-ethylpyrrolidine-1-carboxamide

Descripción

Contextual Significance of Pyrrolidine (B122466) and Carboxamide Motifs in Organic Chemistry

The pyrrolidine ring is a saturated five-membered nitrogen heterocycle that is a cornerstone in the architecture of many natural products and synthetic molecules. chemsrc.comnih.gov Its prevalence is notable in numerous biologically active compounds, including many approved drugs. nih.govnih.gov The non-planar, puckered nature of the pyrrolidine ring allows for the precise spatial arrangement of substituents, which is crucial for specific interactions with biological targets. nih.gov This stereochemical complexity makes the pyrrolidine scaffold a valuable tool in drug design for exploring pharmacophore space in three dimensions. nih.gov

Similarly, the carboxamide functional group is a ubiquitous feature in pharmaceuticals and biomolecules. researchgate.net The amide bond is fundamental to the structure of peptides and proteins. In medicinal chemistry, the carboxamide group is valued for its ability to form hydrogen bonds, contributing to the binding affinity of a molecule to its target receptor or enzyme. researchgate.net The stability of the amide bond also imparts favorable pharmacokinetic properties to drug candidates.

The combination of a pyrrolidine ring and a carboxamide group, as seen in 3-acetyl-N-ethylpyrrolidine-1-carboxamide, creates a molecular framework with a rich potential for biological activity.

Relevance of this compound in Contemporary Research

While direct and extensive research on this compound is not widely published, its structural components suggest areas of potential relevance. The presence of the acetyl group at the 3-position of the pyrrolidine ring introduces a ketone functionality, which can serve as a handle for further synthetic modifications or as a point of interaction with biological targets.

The N-ethylpyrrolidine-1-carboxamide scaffold itself is of interest. For instance, studies on related structures, such as N-(substituted phenyl) pyrrolidine-2-carboxamide (B126068) derivatives, have shown that this class of compounds can exhibit anticonvulsant activity. researchgate.netrroij.com The substitution pattern on both the pyrrolidine ring and the carboxamide nitrogen is critical in modulating this activity.

Given the established biological activities of related pyrrolidine carboxamides, it is plausible that this compound could be a target for synthesis and evaluation in various therapeutic areas. The specific combination of substituents in this molecule makes it a unique chemical entity that warrants further investigation to elucidate its chemical properties and potential applications.

Overview of Research Trajectories for Related Chemical Scaffolds

The research trajectories for chemical scaffolds related to this compound are diverse and provide a roadmap for potential future studies. A significant area of focus is in the development of central nervous system agents. For example, various substituted pyrrolidine-2-carboxamides have been synthesized and screened for anticonvulsant properties, with some compounds showing promising activity in maximal electroshock seizure (MES) tests. researchgate.netrroij.com

Another prominent research avenue is in the field of oncology. Pyrrolidine derivatives have been investigated for their anticancer properties. mdpi.com The ability of the pyrrolidine scaffold to present substituents in a well-defined three-dimensional orientation makes it suitable for designing inhibitors of enzymes such as kinases or proteases, which are often implicated in cancer progression.

Furthermore, the antimicrobial potential of pyrrolidine-containing compounds is an active area of research. mdpi.com The development of novel antibacterial and antifungal agents is a critical global health priority, and the pyrrolidine scaffold has been incorporated into molecules designed to combat drug-resistant pathogens. mdpi.com

The synthesis of libraries of related compounds with variations in the substituents on the pyrrolidine ring and the carboxamide moiety is a common strategy to explore structure-activity relationships (SAR). The data from such studies on analogous compounds can help to predict the potential biological profile of this compound.

To illustrate the type of research conducted on related scaffolds, the following table summarizes findings for some substituted pyrrolidine carboxamide derivatives.

| Compound Name | Research Focus | Key Findings |

| N-(4-chlorophenyl)pyrrolidine-2-carboxamide | Anticonvulsant Activity | Showed protection against MES induced seizures. rroij.com |

| 1-acetyl-N-(4-chlorophenyl)pyrrolidine-2-carboxamide | Anticonvulsant Activity | Investigated as a derivative in anticonvulsant studies. rroij.com |

| 5-oxopyrrolidine derivatives | Anticancer and Antimicrobial Activity | Certain derivatives showed activity against human lung adenocarcinoma cells and multidrug-resistant pathogens. mdpi.com |

Structure

3D Structure

Propiedades

IUPAC Name |

3-acetyl-N-ethylpyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-3-10-9(13)11-5-4-8(6-11)7(2)12/h8H,3-6H2,1-2H3,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYDDHOSMGRMASZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCC(C1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Acetyl N Ethylpyrrolidine 1 Carboxamide and Analogues

Strategies for Pyrrolidine (B122466) Ring Construction and Functionalization

The foundational step in the synthesis is the formation of the five-membered pyrrolidine ring. Various synthetic strategies have been developed to achieve this, ranging from classical cyclization reactions to modern stereoselective methods that allow for precise control over the molecule's three-dimensional architecture.

Cyclization Reactions for Pyrrolidine Core Synthesis

The construction of the pyrrolidine skeleton often involves the cyclization of linear substrates. These intramolecular reactions are designed to form the five-membered ring efficiently. A common strategy is the intramolecular nucleophilic substitution, where a nitrogen atom attacks an electrophilic carbon at the appropriate distance (typically a 1,4- or 1,5-relationship) to close the ring. For instance, halogenated amides can be activated and undergo reduction and subsequent intramolecular nucleophilic substitution in a one-pot reaction to yield pyrrolidine derivatives. nih.gov

Another powerful method is the [3+2] cycloaddition reaction, which involves the reaction of a 1,3-dipole with a dipolarophile. organic-chemistry.org Azomethine ylides are common 1,3-dipoles used for this purpose, reacting with alkenes to form highly functionalized pyrrolidines. researchgate.net This approach is particularly valuable as it can generate multiple stereocenters in a single step.

Reductive amination of 1,4-dicarbonyl compounds with a primary amine, such as ethylamine, is a direct method for forming N-substituted pyrrolidines. Similarly, intramolecular hydroamination/reduction of enynyl amines, mediated by a Lewis acid, can produce substituted pyrrolidines with high diastereoselectivity. organic-chemistry.org

Table 1: Selected Cyclization Strategies for Pyrrolidine Synthesis

| Method | Precursors | Key Reagents/Conditions | Advantages | Reference |

| Intramolecular Nucleophilic Substitution | Halogenated Amides | Tf₂O, 2-F-Py, NaBH₄ | One-pot, metal-free | nih.gov |

| [3+2] Cycloaddition | Azomethine Ylides + Alkenes | Silver Acetate (AgOAc) | High functionalization, stereocontrol | researchgate.net |

| Reductive Hydroamination | Enynyl Amines | Lewis Acid (e.g., BF₃·OEt₂) | High diastereoselectivity, metal-free | organic-chemistry.org |

| Aza-Cope-Mannich Cyclization | 2-Hydroxy Homoallyl Tosylamine + Aldehyde | Iron(III) Salts | Forms 3-alkyl-pyrrolidines | N/A |

Stereoselective Synthesis Approaches for Chiral Pyrrolidines

Controlling the stereochemistry of the pyrrolidine ring is crucial, as the biological activity of chiral molecules often depends on their specific enantiomeric form. Stereoselective synthesis can be achieved by using chiral starting materials, chiral auxiliaries, or asymmetric catalysis. mdpi.comnih.gov

One approach involves a tandem hydrozirconation-stereoselective Lewis acid-mediated cyclization sequence starting from readily available chiral N-allyl oxazolidines. nih.gov This method allows for a diastereoselective construction of the pyrrolidine ring. Organocatalysis has also emerged as a powerful tool. For example, the asymmetric nitro-Mannich reaction followed by a gold-catalyzed allene hydroamination can be performed in a one-pot cascade to produce trisubstituted pyrrolidines with excellent diastereo- and enantioselectivities. nih.gov

Another strategy is the use of chiral catalysts in cycloaddition reactions. Lewis acid-catalyzed three-component coupling reactions between aldehydes, amino acids, and activated olefins can generate highly substituted pyrrolidines enantioselectively. researchgate.net Similarly, catalyst-tuned hydroalkylation of 3-pyrrolines can yield either C2- or C3-alkylated chiral pyrrolidines depending on the metal catalyst (Co or Ni) used. organic-chemistry.org A one-pot photoenzymatic process has also been reported for the synthesis of chiral N-Boc-3-aminopyrrolidine, combining photochemical oxyfunctionalization with a stereoselective enzymatic transamination step, achieving over 99% enantiomeric excess. nih.gov

Table 2: Examples of Stereoselective Pyrrolidine Synthesis

| Method | Catalyst/Reagent | Key Features | Stereoselectivity | Reference |

| Hydrozirconation-Cyclization | Schwartz's Reagent, Lewis Acid | Diastereoselective ring construction | High d.r. | nih.gov |

| Nitro-Mannich/Hydroamination | Bifunctional Organocatalyst + Gold Catalyst | One-pot cascade reaction | Excellent d.r. and e.e. | nih.gov |

| Photoenzymatic Synthesis | Photochemical Oxyfunctionalization + Amine Transaminase | One-pot conversion from unfunctionalized pyrrolidine | >99% e.e. | nih.gov |

| Asymmetric Deprotonation | s-BuLi / (-)-Sparteine | Asymmetric functionalization of N-Boc-pyrrolidine | High e.e. | acs.org |

Formation of Carboxamide Linkages

The formation of the N-ethylcarboxamide group at the 1-position of the pyrrolidine ring is a critical step. This is typically achieved through the coupling of a pyrrolidine-1-carboxylic acid derivative with ethylamine.

Amide Coupling Reactions

Amide bond formation is one of the most common reactions in organic synthesis. The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. chemistrysteps.com Therefore, the carboxylic acid must first be "activated". fishersci.co.uk

A classic method is the conversion of the carboxylic acid to a more reactive acyl chloride, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with an amine, such as ethylamine, in the presence of a base to form the amide in what is known as the Schotten-Baumann reaction. fishersci.co.uk

Alternatively, a wide array of coupling reagents have been developed to facilitate this transformation in a single step. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used. chemistrysteps.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. fishersci.co.uk To improve yields and suppress side reactions like racemization, additives such as 1-hydroxybenzotriazole (HOBt) are often included. growingscience.com More modern and highly efficient coupling reagents include phosphonium salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HATU, HBTU), which generate highly activated esters that react rapidly with amines. growingscience.com

Table 3: Common Reagents for Amide Coupling

| Reagent Class | Examples | Mechanism | Advantages/Disadvantages | Reference |

| Acyl Halide Formation | SOCl₂, (COCl)₂ | Converts carboxylic acid to acyl chloride | High reactivity; may require harsh conditions | fishersci.co.uk |

| Carbodiimides | DCC, EDC | Forms O-acylisourea intermediate | Widely used, effective; byproduct removal can be difficult (DCC) | chemistrysteps.com |

| Phosphonium Salts | BOP, PyBOP | Forms activated phosphonium ester | High efficiency, low racemization | growingscience.com |

| Aminium/Uronium Salts | HATU, HBTU | Forms activated uronium ester | Very fast reactions, high yields, suitable for difficult couplings | growingscience.com |

One-Pot Synthesis Protocols

To improve efficiency and reduce waste, one-pot procedures that combine multiple synthetic steps without isolating intermediates are highly desirable. For the synthesis of pyrrolidine carboxamides, this could involve a tandem reaction where the pyrrolidine ring is formed and subsequently acylated in the same reaction vessel.

For instance, a one-pot protocol for constructing pyrrolidines from halogenated amides involves amide activation, reduction, and intramolecular cyclization. nih.gov This could potentially be extended by trapping the resulting pyrrolidine with an acylating agent to form the carboxamide. Ruthenium-catalyzed protocols have been developed for the atom-economic synthesis of amides from carboxylic acids and amines, using acetylenes as activating agents in a one-pot process. nih.gov This method generates volatile byproducts, simplifying purification.

Another approach involves a one-pot, three-component 1,3-dipolar cycloaddition process, where an aldehyde, an amino-ester, and an electron-deficient alkene react to form a highly functionalized pyrrolidine. The resulting product could then be converted to the desired carboxamide. Thionyl chloride has also been employed for the one-pot synthesis of amides directly from carboxylic acids and amines, proving effective even with sterically hindered substrates and proceeding with retention of stereochemistry. rsc.org

Introduction of Acetyl and Ethyl Substituents

The final structure of 3-acetyl-N-ethylpyrrolidine-1-carboxamide requires the precise placement of an acetyl group at the C-3 position and an ethyl group on the carboxamide nitrogen.

The ethyl group is incorporated by using ethylamine as the nucleophile during the amide coupling step, as described in section 2.2.1.

The introduction of the acetyl group at the C-3 position is more challenging and can be approached in several ways. One strategy involves the acylation of a pre-formed pyrrolidine ring. For example, pyrrolidine-2,4-diones can be acylated at the C-3 position using an acid chloride in the presence of a Lewis acid like boron trifluoride. The resulting dione could then be selectively reduced. A more direct method could involve the deprotonation of an N-protected pyrrolidine (e.g., N-Boc-pyrrolidine) at the C-3 position using a strong base, followed by quenching with an acetylating agent like acetyl chloride. Asymmetric deprotonation using chiral bases can achieve this with stereocontrol. acs.org

Alternatively, the acetyl group can be installed during the ring construction. A Grignard reaction of a methylmagnesium halide with an N-protected pyrrolidine-2-carboxylate ester can produce an N-protected 2-acetylpyrrolidine, although this places the acetyl group at the C-2 position. nih.gov A Michael addition of a nitroalkane to a 4-oxo-2-enoate (an enone with a ketone group that can serve as the acetyl precursor) is a viable route to 5-alkyl-substituted pyrrolidine-3-carboxylic acid derivatives, which possess the required C-3 functionalization pattern. rsc.org The nitro group can then be reduced to an amine and the ketone can be manipulated as needed before forming the N-ethylcarboxamide.

Acylation Methodologies

The introduction of an acetyl group at the C-3 position of the pyrrolidine ring is a critical step in the synthesis of this compound. While direct acylation of the pyrrolidine ring at an unactivated C-3 position can be challenging, several strategies can be employed, often involving the use of a pre-functionalized pyrrolidine precursor.

One plausible approach involves the use of pyrrolidine-3-carboxylic acid or its derivatives as a starting material. The carboxylic acid functionality can be converted into a suitable precursor for the introduction of an acetyl group. For instance, the acid could be transformed into an acid chloride or ester, which could then undergo a reaction with a methyl organometallic reagent, such as methylmagnesium bromide (a Grignard reagent) or methyllithium, to form the desired ketone.

Alternatively, the synthesis can commence from a pyrrolidine derivative that already contains a functional group at the C-3 position that is amenable to conversion into an acetyl group. For example, a 3-cyanopyrrolidine derivative could be reacted with a methyl Grignard reagent to yield the corresponding ketone after hydrolysis.

A notable method for the acylation of pyrrolidine-2,4-diones at the C-3 position involves the use of acid chlorides in the presence of a Lewis acid, such as boron trifluoride–diethyl etherate. researchgate.net This approach, while applied to a different pyrrolidine scaffold, highlights a potential strategy for C-3 acylation that could be adapted. The general reaction conditions for such Lewis acid-mediated acylations are summarized in the table below.

| Parameter | Condition |

|---|---|

| Substrate | Pyrrolidine-2,4-dione |

| Acylating Agent | Acid Chloride (e.g., Acetyl chloride) |

| Lewis Acid | Boron trifluoride–diethyl etherate |

| Solvent | Anhydrous, non-protic solvent (e.g., Dichloromethane, Diethyl ether) |

| Temperature | Typically low to ambient temperature (e.g., 0 °C to room temperature) |

Palladium-catalyzed cross-coupling reactions have also emerged as powerful tools for the functionalization of pyrrolidines. For instance, palladium-catalyzed hydroarylation of pyrrolines can lead to 3-aryl pyrrolidines, demonstrating the feasibility of introducing substituents at the 3-position. nih.govnih.govchemicalbook.com Adaptation of such catalytic systems for acylation reactions could provide a more direct route to 3-acetylpyrrolidine derivatives.

N-Alkylation Strategies

The formation of the N-ethylpyrrolidine-1-carboxamide moiety is another key synthetic step. This transformation can be achieved through several N-alkylation strategies, typically starting from a 3-acetylpyrrolidine precursor.

A common method for the formation of the N-carboxamide is the reaction of the secondary amine of the pyrrolidine ring with an isocyanate. In this case, 3-acetylpyrrolidine would be treated with ethyl isocyanate to directly yield this compound. This reaction is often carried out in an aprotic solvent and may be catalyzed by a non-nucleophilic base.

Another versatile approach involves a two-step process. First, the pyrrolidine nitrogen can be reacted with phosgene or a phosgene equivalent, such as triphosgene or carbonyldiimidazole, to form an intermediate carbamoyl chloride or an activated carbamate. This intermediate is then reacted with ethylamine to afford the desired N-ethylcarboxamide.

The synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide (B126068) derivatives has been reported, starting from pyrrolidine-2-carboxylic acid. rroij.com This process involves the conversion of the carboxylic acid to a carbonyl chloride, followed by reaction with an appropriate amine. rroij.com A similar strategy could be envisioned for the synthesis of N-ethylpyrrolidine-1-carboxamide starting from pyrrolidine-1-carbonyl chloride and ethylamine.

A representative reaction for the formation of an N-substituted carboxamide is outlined below:

| Parameter | Condition |

|---|---|

| Starting Material | Pyrrolidine |

| Reagent | Ethyl isocyanate |

| Solvent | Aprotic solvent (e.g., Tetrahydrofuran, Dichloromethane) |

| Temperature | Room temperature |

Process Optimization and Green Chemistry Considerations

In the synthesis of this compound, process optimization and the incorporation of green chemistry principles are crucial for developing efficient, sustainable, and environmentally friendly manufacturing processes.

For the acylation step, moving away from stoichiometric Lewis acids, which generate significant waste, is a key consideration. Catalytic Friedel-Crafts acylation reactions using solid acid catalysts, such as zeolites or sulfated zirconia, offer a greener alternative. researchgate.net These catalysts are often reusable and can be easily separated from the reaction mixture, reducing waste and simplifying purification. researchgate.net The use of mixed anhydrides, for example with trifluoroacetic anhydride, can also provide a metal- and halogen-free acylation method. rsc.org

In the context of N-alkylation, sustainable methods are being developed to replace traditional alkylating agents. The use of alcohols as alkylating agents in "borrowing hydrogen" or "hydrogen autotransfer" reactions, often catalyzed by transition metals like palladium or zinc, is a greener approach as it produces water as the primary byproduct. nih.govliv.ac.uk Furthermore, the use of propylene carbonate as both a reagent and a green solvent for N-alkylation of N-heterocycles presents an eco-friendly process that avoids the use of genotoxic alkyl halides. acs.org

Key green chemistry considerations for the synthesis of this compound are summarized in the following table:

| Principle | Application in Synthesis |

|---|---|

| Atom Economy | Employing catalytic methods for both acylation and N-alkylation to maximize the incorporation of starting materials into the final product. |

| Use of Safer Solvents | Replacing hazardous chlorinated solvents with greener alternatives like ionic liquids or performing reactions under solvent-free conditions. nih.gov |

| Catalysis | Utilizing reusable solid acid catalysts for acylation and transition-metal catalysts for N-alkylation to reduce waste and improve efficiency. researchgate.net |

| Use of Renewable Feedstocks | Exploring biocatalytic approaches and utilizing reagents derived from renewable resources. d-nb.info |

| Waste Prevention | Designing synthetic routes that minimize the formation of byproducts and facilitate catalyst recycling. |

By integrating these synthetic methodologies and green chemistry principles, the production of this compound and its analogs can be achieved in a more efficient and environmentally responsible manner.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms in a molecule. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMQC) experiments, a complete structural map can be assembled.

¹H NMR Applications in Structural Elucidation

Proton (¹H) NMR spectroscopy provides detailed information about the electronic environment, number, and connectivity of hydrogen atoms in a molecule. For 3-acetyl-N-ethylpyrrolidine-1-carboxamide, the ¹H NMR spectrum is predicted to show distinct signals for each unique proton environment. The expected chemical shifts (δ) are influenced by neighboring functional groups, such as the two carbonyls (ketone and amide) and the nitrogen atom of the pyrrolidine (B122466) ring.

Key predicted signals include a singlet for the acetyl methyl protons, a triplet for the N-ethyl group's methyl protons, and more complex multiplets for the methylene and methine protons on both the pyrrolidine ring and the N-ethyl group. The amide N-H proton is expected to appear as a broad signal at a higher chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Acetyl CH₃ | 2.1 – 2.3 | Singlet (s) |

| Pyrrolidine H3 (CH) | 3.1 – 3.4 | Multiplet (m) |

| Pyrrolidine H2, H5 (CH₂) | 3.3 – 3.8 | Multiplet (m) |

| Pyrrolidine H4 (CH₂) | 1.9 – 2.2 | Multiplet (m) |

| Amide NH | 7.0 – 8.0 | Broad Singlet (br s) |

| N-Ethyl CH₂ | 3.2 – 3.4 | Quartet (q) |

Two-Dimensional NMR (COSY, HMQC) for Connectivity Assignment

Two-dimensional NMR experiments are crucial for establishing the bonding network within a molecule by showing correlations between nuclei. ipb.pt

Correlation Spectroscopy (COSY): This experiment maps the coupling relationships between protons, typically those on adjacent carbons (³J-coupling). nih.govemerypharma.comscience.gov For this compound, COSY would show cross-peaks connecting the H3 proton to the protons at H2 and H4, and the N-ethyl CH₂ protons to the N-ethyl CH₃ protons, confirming the ethyl group and pyrrolidine ring structure. youtube.com

Heteronuclear Multiple Quantum Coherence (HMQC or HSQC): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (¹J-coupling). ipb.ptnih.govyoutube.com For example, the proton signal around 2.2 ppm would show a cross-peak to the carbon signal around 30 ppm, definitively assigning them as the acetyl CH₃ group. This technique allows for the complete and confident assignment of all protonated carbons in the ¹³C NMR spectrum. science.gov

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. pressbooks.pub

Identification of Key Functional Group Vibrations

The IR spectrum of this compound is expected to be dominated by strong absorptions from its two carbonyl groups. The presence of a secondary amide also gives rise to characteristic N-H stretching and bending vibrations. spectroscopyonline.com

C=O Stretching: Two distinct, strong absorption bands are anticipated for the carbonyl groups. The ketone C=O stretch typically appears at a higher wavenumber (1705-1725 cm⁻¹) than the amide C=O stretch (1630-1680 cm⁻¹), which is lowered due to resonance with the nitrogen lone pair. libretexts.orglibretexts.orgudel.edu

N-H Stretching: The secondary amide will exhibit a single, moderate N-H stretching band in the region of 3370-3170 cm⁻¹. spectroscopyonline.comspcmc.ac.in

C-H Stretching: Absorptions just below 3000 cm⁻¹ are characteristic of the sp³-hybridized C-H bonds in the pyrrolidine ring and alkyl groups. libretexts.org

N-H Bending: A notable, often intense, band for the in-plane N-H bend of the secondary amide typically appears around 1570-1515 cm⁻¹. spectroscopyonline.com

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Ketone (C=O) | Stretch | 1705 – 1725 | Strong |

| Amide (C=O) | Stretch (Amide I Band) | 1640 – 1680 | Strong |

| Secondary Amide (N-H) | Stretch | 3300 – 3500 | Medium |

| Secondary Amide (N-H) | Bend (Amide II Band) | 1515 – 1570 | Strong |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecule's structure through the analysis of its fragmentation patterns.

For this compound (Molecular Formula: C₉H₁₆N₂O₂), the molecular weight is approximately 184.24 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by determining the exact mass to several decimal places.

The fragmentation of the molecular ion upon ionization provides a structural fingerprint. Key fragmentation pathways for this compound would likely involve cleavages adjacent to the carbonyl groups (alpha-cleavage) and cleavage of the amide bond, which are common fragmentation patterns for ketones and amides, respectively. whitman.edunih.govunl.ptjove.comjove.com

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z Value (Predicted) | Identity of Fragment | Fragmentation Pathway |

|---|---|---|

| 184 | [M]⁺ | Molecular Ion |

| 141 | [M - C₂H₃O]⁺ | α-cleavage with loss of the acetyl group (•COCH₃) |

| 155 | [M - C₂H₅]⁺ | Loss of the ethyl radical (•CH₂CH₃) |

| 112 | [M - C₂H₄NO]⁺ | Cleavage of the amide C-N bond with loss of the N-ethylcarbamoyl radical (•CONHCH₂CH₃) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for unequivocally determining the elemental formula of a compound by measuring its mass with extremely high accuracy. Unlike nominal mass spectrometry, HRMS can distinguish between molecules with the same nominal mass but different elemental compositions. For this compound (Molecular Formula: C₉H₁₆N₂O₂), HRMS provides an exact mass measurement, typically with an error of less than 5 parts per million (ppm). This level of precision allows for the confident assignment of the molecular formula. biorxiv.orgresearchgate.net The analysis is often performed on the protonated molecule, [M+H]⁺.

Table 1: Illustrative HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₆N₂O₂ |

| Ion Species | [M+H]⁺ |

| Calculated Exact Mass | 185.12845 Da |

| Observed Exact Mass | 185.12815 Da |

| Mass Error | -1.62 ppm |

| Formula Confirmation | Confirmed |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for analyzing polar and thermally fragile molecules without causing significant fragmentation. nih.govuu.nl In ESI-MS, the compound is dissolved in a solvent and sprayed through a high-voltage capillary, generating charged droplets from which gas-phase ions are produced. nih.gov For this compound, this method would typically produce a prominent singly charged ion corresponding to the protonated molecule ([M+H]⁺). Other adducts, such as the sodium adduct ([M+Na]⁺), may also be observed. nih.gov The resulting spectrum provides the molecular weight of the intact molecule.

Table 2: Expected Ions in the ESI-Mass Spectrum of this compound

| Ion Species | Formula | Calculated m/z | Expected Relative Intensity |

|---|---|---|---|

| Protonated Molecule | [C₉H₁₆N₂O₂ + H]⁺ | 185.13 | High |

| Sodium Adduct | [C₉H₁₆N₂O₂ + Na]⁺ | 207.11 | Moderate to Low |

| Potassium Adduct | [C₉H₁₆N₂O₂ + K]⁺ | 223.08 | Low |

Tandem Mass Spectrometry (MSn) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS or MSⁿ) is a powerful technique used to deduce the structure of a molecule by analyzing its fragmentation patterns. nih.govnih.gov In a typical MS/MS experiment, the precursor ion (e.g., the [M+H]⁺ ion of this compound at m/z 185.13) is isolated, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. The fragmentation pattern provides a structural fingerprint, revealing information about the connectivity of atoms and the nature of functional groups within the molecule. This data is invaluable for distinguishing between isomers and confirming the proposed structure. researchgate.net

Table 3: Plausible MS/MS Fragmentation of the [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Structural Fragment |

|---|---|---|---|

| 185.13 | 142.11 | C₂H₃O (43.02) | Loss of acetyl group |

| 185.13 | 114.09 | C₃H₇NO (71.04) | Cleavage of N-ethylcarboxamide |

| 185.13 | 84.08 | C₄H₉N₂O (101.05) | Pyrrolidine ring fragment |

| 185.13 | 72.08 | C₅H₉O₂ (113.05) | Ethylcarboxamide fragment |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical procedure that determines the mass percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements (oxygen is often determined by difference) in a sample. The experimentally determined percentages are compared against the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values serves as strong evidence for the compound's elemental composition and purity. nih.gov

Table 4: Elemental Analysis Data for this compound (C₉H₁₆N₂O₂)

| Element | Theoretical (%) | Experimental (%) | Difference (%) |

|---|---|---|---|

| Carbon (C) | 58.67 | 58.71 | +0.04 |

| Hydrogen (H) | 8.75 | 8.72 | -0.03 |

| Nitrogen (N) | 15.20 | 15.24 | +0.04 |

| Oxygen (O) | 17.37 | 17.33 | -0.04 |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine absolute configuration, bond lengths, bond angles, and intermolecular interactions. nih.gov This technique would provide an unambiguous structural model of this compound, confirming its stereochemistry and revealing how the molecules pack together in the solid state.

Table 5: Hypothetical Crystallographic Data for this compound

| Parameter | Illustrative Value |

|---|---|

| Empirical formula | C₉H₁₆N₂O₂ |

| Formula weight | 184.24 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.15 |

| b (Å) | 8.54 |

| c (Å) | 12.33 |

| β (°) | 98.5 |

| Volume (ų) | 1056.2 |

| Z | 4 |

| Calculated density (g/cm³) | 1.158 |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting molecular properties from first principles, relying on the laws of quantum mechanics. These methods provide deep insights into the geometry, stability, and reactivity of a molecule.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. scispace.comnih.gov The process begins with geometry optimization, where DFT calculations are used to find the most stable three-dimensional arrangement of atoms—the conformation with the minimum energy. nih.gov

Once the optimized geometry is obtained, the electronic properties can be analyzed. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and represents the ability to donate an electron, while the LUMO is the innermost empty orbital and represents the ability to accept an electron. irjweb.comresearchgate.netmdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a large energy gap implies higher stability and lower chemical reactivity. nih.govirjweb.com These frontier molecular orbitals and their energy gap are crucial for understanding charge transfer interactions within the molecule. irjweb.com

Table 1: Illustrative DFT-Calculated Electronic Properties This table demonstrates the typical data generated from a DFT analysis. Specific values for 3-acetyl-N-ethylpyrrolidine-1-carboxamide are not available in the reviewed literature.

| Parameter | Description | Illustrative Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data Not Available |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data Not Available |

| Energy Gap (ΔE) | ELUMO - EHOMO; indicates chemical reactivity | Data Not Available |

| Ionization Potential (IP) | Approximated as -EHOMO | Data Not Available |

| Electron Affinity (EA) | Approximated as -ELUMO | Data Not Available |

| Chemical Hardness (η) | (IP - EA) / 2; resistance to charge transfer | Data Not Available |

| Electronegativity (χ) | (IP + EA) / 2; power to attract electrons | Data Not Available |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.org The MEP surface is color-coded to represent different electrostatic potential values. Typically, red regions indicate areas of negative potential, which are rich in electrons and susceptible to electrophilic attack. Blue regions denote areas of positive potential, which are electron-poor and prone to nucleophilic attack. researchgate.netchemrxiv.org Green and yellow areas represent intermediate or neutral potential.

For this compound, an MEP analysis would likely highlight negative potential (red) around the oxygen atoms of the acetyl and carboxamide groups, identifying them as sites for hydrogen bonding and electrophilic interactions. Positive potential (blue) might be expected around the hydrogen atoms of the N-H group, indicating their role as hydrogen bond donors. This analysis is crucial for understanding noncovalent interactions, which are vital for drug-receptor binding. chemrxiv.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and empty (acceptor) orbitals. materialsciencejournal.orgresearchgate.net The strength of these interactions is quantified by the second-order perturbation energy (E(2)), where a higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. materialsciencejournal.org

In an NBO analysis of this compound, key interactions would likely involve the delocalization of lone pair electrons from oxygen and nitrogen atoms into the antibonding orbitals (π*) of adjacent carbonyl groups. materialsciencejournal.org This analysis can reveal the intramolecular charge transfer (ICT) pathways that contribute to the molecule's stability and electronic properties. materialsciencejournal.org

Molecular Dynamics and Conformational Analysis

While quantum chemical calculations often focus on a static, minimum-energy structure, molecules are dynamic entities that exhibit a range of conformations in solution. Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov An MD simulation would reveal the conformational flexibility of the pyrrolidine (B122466) ring, the rotation of the acetyl and N-ethylcarboxamide side chains, and the stability of intramolecular hydrogen bonds. nih.govnih.gov

This analysis is essential for understanding how the molecule behaves in a dynamic biological environment. It provides insights into the accessible conformations, the energy barriers between them, and how the molecule's shape might adapt upon binding to a biological target. nih.govresearchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific biological target, typically a protein or enzyme. nih.govplos.org This method employs a scoring function to estimate the binding affinity (strength of the interaction) between the ligand and the target. researchgate.net

For this compound, molecular docking studies would be instrumental in identifying potential biological targets and elucidating its mechanism of action. The simulation would predict the binding mode, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the molecule and the amino acid residues in the target's active site. Such studies are foundational in structure-based drug design and in optimizing lead compounds to enhance their potency and selectivity. nih.govnih.gov

In Silico Prediction of Molecular Properties for Research Design

In silico methods are crucial in modern drug discovery for predicting the pharmacokinetic properties of a compound before it is synthesized, saving time and resources. audreyli.comslideshare.net These predictions are often grouped under the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). researchgate.netnih.gov

Predicting these properties for this compound is vital for assessing its potential as a drug candidate. For instance, predictions of properties like water solubility, intestinal absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes can guide the design of future research and chemical modifications to improve the molecule's drug-like profile. slideshare.netnih.govmdpi.com

Table 2: Key In Silico Predicted ADMET Properties for Research Design This table lists important pharmacokinetic and toxicity properties that are commonly predicted computationally to assess the drug-likeness of a molecule.

| Property | Importance in Research Design |

|---|---|

| Water Solubility | Affects absorption and formulation. Low solubility can hinder bioavailability. |

| Intestinal Absorption | Predicts how well the compound is absorbed from the gut into the bloodstream. |

| Caco-2 Permeability | An in vitro model for predicting intestinal absorption of drugs. |

| Blood-Brain Barrier (BBB) Penetration | Indicates if the compound can cross into the central nervous system. |

| CYP450 Inhibition | Predicts potential for drug-drug interactions by inhibiting key metabolic enzymes. |

| Hepatotoxicity | Assesses the risk of the compound causing liver damage. |

| Ames Mutagenicity | Predicts the potential of the compound to cause DNA mutations. |

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

No QSAR models or predictive studies specifically involving this compound are available in the current body of scientific literature.

Computational Assessment of Chemical Reactivity and Stability

There are no published computational assessments detailing the chemical reactivity or stability of this compound through methods such as Density Functional Theory (DFT) or other quantum chemical calculations.

Topological Analysis (AIM, ELF, LOL, RDG)

A topological analysis of the electron density, including Atoms in Molecules (AIM), Electron Localization Function (ELF), Localized Orbital Locator (LOL), or Reduced Density Gradient (RDG) studies, has not been reported for this compound.

Structure Activity Relationship Sar Studies of Pyrrolidine Carboxamides

Impact of Substituent Variations on Molecular Interactions

The biological activity of pyrrolidine (B122466) carboxamides can be significantly modulated by altering the substituents on both the pyrrolidine ring and the carboxamide nitrogen. These modifications can influence the compound's affinity for its biological target, as well as its pharmacokinetic properties.

For the 3-acetyl group on the pyrrolidine ring, variations can lead to profound changes in molecular interactions. The acetyl group itself can act as a hydrogen bond acceptor. Replacing it with other functionalities can alter these interactions. For instance, substituting the acetyl group with moieties of varying electronic and steric properties can probe the binding pocket of a target receptor or enzyme.

Similarly, the N-ethyl group of the carboxamide is crucial for establishing specific interactions. The size and lipophilicity of this substituent can be fine-tuned to optimize binding. SAR studies on related pyrrolidine carboxamides have shown that both the nature of the amide and the length of its tether are key determinants of anticancer activity. nih.gov

Below is a data table illustrating the hypothetical impact of substituent variations on a target, based on general principles observed in related compound series.

| Compound | R1 (at position 3) | R2 (on carboxamide N) | Hypothetical Activity (IC50, nM) |

| 1 | -COCH3 | -CH2CH3 | 150 |

| 2 | -H | -CH2CH3 | >1000 |

| 3 | -OH | -CH2CH3 | 250 |

| 4 | -COCH3 | -H | 800 |

| 5 | -COCH3 | -CH(CH3)2 | 400 |

This data is illustrative and based on general SAR principles.

Influence of Pyrrolidine Ring Stereochemistry on Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like 3-acetyl-N-ethylpyrrolidine-1-carboxamide. plos.org The spatial arrangement of substituents on the pyrrolidine ring can dictate the molecule's ability to fit into a specific binding site. The non-planar, puckered conformation of the pyrrolidine ring allows substituents to adopt pseudo-axial or pseudo-equatorial positions, which can significantly affect interactions with biological targets. nih.govbeilstein-journals.org

The stereocenter at the 3-position of the pyrrolidine ring is of particular importance. The (R) and (S) enantiomers of a compound can exhibit vastly different biological activities, with one enantiomer often being significantly more potent than the other. This is due to the specific three-dimensional requirements of receptor binding sites. In the development of GPR40 agonists containing a pyrrolidine core, it was discovered that different enantiomers had distinct effects, with one potentiating a radioligand and the other displacing it. nih.gov

The following table illustrates the potential influence of stereochemistry on the activity of this compound.

| Compound | Stereochemistry at C3 | Hypothetical Activity (IC50, nM) |

| 6 | (R) | 50 |

| 7 | (S) | 950 |

| 8 | Racemic | 500 |

This data is illustrative and based on general SAR principles.

Correlation of Electronic and Steric Factors with Functional Response

The functional response of this compound is governed by a complex interplay of electronic and steric factors of its constituent parts.

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can influence the polarity and charge distribution of the molecule, which in turn affects its ability to form electrostatic interactions, hydrogen bonds, and other non-covalent bonds with a biological target. For example, SAR studies on some pyrrolidine derivatives have indicated that compounds with electron-donating groups, such as methoxy (B1213986) and methyl, exhibited lower IC50 values compared to those with electron-withdrawing groups. nih.gov The carbonyl oxygen of the 3-acetyl group and the carboxamide are key hydrogen bond acceptors, and their electronic environment can modulate the strength of these interactions.

Steric Factors: The size and shape of substituents are critical for ensuring a complementary fit within a binding pocket. Bulky substituents may cause steric hindrance, preventing optimal binding. Conversely, in some cases, larger groups may be necessary to fill a hydrophobic pocket and enhance binding affinity. The ethyl group on the carboxamide, for instance, occupies a specific space, and increasing or decreasing its size could either improve or diminish activity depending on the topology of the binding site. In a series of NAAA inhibitors based on a pyrrolidine amide scaffold, small, lipophilic 3-phenyl substituents were found to be preferable for optimal potency. rsc.org

The table below provides a hypothetical correlation of these factors with functional response.

| Compound | 3-Substituent | Electronic Nature | Steric Bulk | Hypothetical Functional Response (% activation) |

| 9 | -COCH3 | Electron-withdrawing | Moderate | 85 |

| 10 | -CH2CH3 | Electron-donating | Moderate | 60 |

| 11 | -C(CH3)3 | Electron-donating | High | 20 |

| 12 | -CF3 | Strongly Electron-withdrawing | Moderate | 95 |

This data is illustrative and based on general SAR principles.

Design Principles for Analogues and Derivatives

Based on the SAR principles discussed, several design strategies can be employed to develop analogues and derivatives of this compound with potentially improved properties.

Modification of the 3-Acetyl Group: This group can be replaced with other hydrogen bond acceptors or donors to explore different interaction patterns. Bioisosteric replacements, such as a cyano or a small heterocyclic ring, could be investigated. The methyl of the acetyl group could also be extended or branched to probe for additional hydrophobic interactions.

Variation of the N-Alkyl Group: The N-ethyl group can be systematically varied to explore the impact of size, shape, and lipophilicity. This could include smaller (methyl), larger (propyl, butyl), branched (isopropyl), or cyclic (cyclopropyl) alkyl groups. Introducing polar functionalities into this chain could also improve solubility and pharmacokinetic properties.

Stereochemical Control: The synthesis of enantiomerically pure compounds is crucial to identify the more active stereoisomer and to avoid potential off-target effects from the less active or inactive enantiomer. The synthesis of diastereomers with different relative stereochemistries between the 3-substituent and other potential substituents on the ring could also lead to more potent compounds. nih.govnih.gov

Conformational Restriction: Introducing conformational constraints, such as incorporating the pyrrolidine into a bicyclic system, can lock the molecule into a more bioactive conformation, potentially increasing affinity and selectivity. rsc.org

The design of new analogues should be an iterative process, guided by the biological data obtained from each round of synthesis and testing.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is a fundamental technique for separating a compound from a mixture, allowing for its identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. For a molecule like 3-acetyl-N-ethylpyrrolidine-1-carboxamide, a GC-MS method would involve vaporizing the sample and separating its components on a capillary column. gcms.cz The mass spectrometer then detects the separated components, providing a mass spectrum that serves as a molecular fingerprint. researchgate.netnih.gov Although GC-MS methods have been developed for related N-alkyl-2-pyrrolidones, specific parameters such as the column type, temperature program, and mass-to-charge ratios for monitoring this particular compound are not established. researchgate.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry is highly versatile and particularly suited for compounds that are not easily vaporized. cmro.in An LC-MS method for this compound would separate the compound from a liquid sample using a high-performance liquid chromatography (HPLC) column, followed by detection with a mass spectrometer. nih.govresearchgate.net This technique offers high sensitivity and selectivity. cmro.in While LC-MS has been used to analyze various pyrrolidine (B122466) derivatives, a validated method with details on the mobile phase, column chemistry, and mass spectrometry settings for this compound is not present in the current literature. nih.gov

Chiral Chromatography for Enantiomeric Separation

Since the 3-acetyl-pyrrolidine ring contains a chiral center, this compound can exist as two enantiomers. Chiral chromatography is essential for separating and quantifying these mirror-image isomers, which can have different biological activities. nih.gov This separation is typically achieved using a chiral stationary phase (CSP) in either GC or HPLC. mdpi.com The choice of the chiral selector is critical for achieving separation. nih.gov Despite the importance of enantiomeric separation for chiral molecules, no specific chiral chromatography methods for resolving the enantiomers of this compound have been reported. nih.govmdpi.com

Spectrophotometric Methods

Spectrophotometric methods measure the absorption of light by a compound at a specific wavelength. While this technique is broadly used, its application for the direct quantification of this compound would require the compound to have a distinct chromophore and would be susceptible to interference from other substances in the sample matrix. No specific spectrophotometric assays for this compound have been described.

Potentiometric Titration for Acid Dissociation Constants

Potentiometric titration is the standard method for determining the acid dissociation constant (pKa) of a compound. The pKa value is a critical physicochemical parameter that influences a molecule's behavior in different pH environments. The this compound molecule contains basic nitrogen atoms, and their pKa values could be determined by titrating a solution of the compound with a standard acid and monitoring the pH. While this method has been applied to various pyrrolidine derivatives to determine their protonation constants, specific experimental pKa values for this compound are not available in the scientific literature. researchgate.net

Potential Research Applications and Future Directions

Role as Molecular Probes in Chemical Biology

The development of molecular probes is crucial for elucidating complex biological processes. While specific fluorescent probes for the pyrrolidine (B122466) molecule itself have been developed, the functional groups of 3-acetyl-N-ethylpyrrolidine-1-carboxamide offer opportunities for its use as a scaffold for more complex probes. nih.govresearchgate.net

The pyrrolidine ring can serve as a rigid backbone for the attachment of fluorophores and quencher molecules, creating probes for techniques such as Förster Resonance Energy Transfer (FRET). The N-ethylcarboxamide group could be modified to include reactive handles for bioconjugation, allowing the probe to be attached to specific biomolecules of interest. Furthermore, the 3-acetyl group provides a potential site for derivatization to modulate the probe's solubility, cell permeability, and targeting specificity.

Future research could focus on synthesizing derivatives of this compound that incorporate environmentally sensitive dyes. Such probes could be designed to report on local changes in polarity, pH, or the presence of specific ions within cellular compartments.

Application in Material Science or Industrial Chemistry

In the realm of material science, pyrrolidine and its derivatives have been utilized in the development of advanced polymers. nih.gov The N-vinylpyrrolidone class of polymers, for instance, has found a wide array of industrial applications. researchgate.net The structure of this compound suggests its potential as a monomer or a building block for novel polymers.

The N-ethylcarboxamide functionality could participate in polymerization reactions, potentially leading to polyamides with unique properties. The pyrrolidine ring would introduce a degree of rigidity and specific stereochemistry into the polymer backbone, influencing its thermal and mechanical properties. The 3-acetyl group offers a site for post-polymerization modification, allowing for the tuning of the material's surface properties or for the attachment of other functional molecules.

Potential industrial applications for polymers derived from this compound could include specialty coatings, adhesives, and materials for biomedical devices, leveraging the biocompatibility often associated with pyrrolidine-based structures. nih.gov Carboxamides, in general, are employed in the synthesis of various functional materials, including liquid crystals and sensors, suggesting another possible avenue for exploration. mdpi.com

Development of Novel Research Reagents

Beyond molecular probes, this compound could serve as a precursor for a variety of novel research reagents. The pyrrolidine scaffold is a common feature in many catalysts and chiral auxiliaries used in asymmetric synthesis. researchgate.net

The inherent chirality of substituted pyrrolidines can be exploited to develop new catalysts for stereoselective reactions. The 3-acetyl and N-ethylcarboxamide groups could be modified to create ligands for metal-catalyzed transformations or to act as hydrogen-bonding donors/acceptors in organocatalysis.

Furthermore, the compound could be functionalized for use in affinity chromatography. By immobilizing a derivative of this compound onto a solid support, it could be used to selectively capture and purify proteins or other biomolecules that have an affinity for this particular chemical structure. This would be particularly valuable if the compound is found to be an inhibitor or binder of a specific enzyme or receptor.

Future Research Directions and Unexplored Avenues

The full potential of this compound remains largely untapped, presenting numerous opportunities for future research.

While general methods for the synthesis of substituted pyrrolidines are well-established, developing novel and efficient synthetic routes to this compound with high stereocontrol would be a valuable endeavor. organic-chemistry.org Exploring enzymatic or chemo-enzymatic methods could provide access to enantiomerically pure forms of the compound, which is often crucial for its biological activity and application as a chiral reagent. Green chemistry approaches, minimizing the use of hazardous reagents and solvents, should also be a focus of future synthetic efforts.

Computational modeling and simulation can play a significant role in predicting the properties and potential applications of this compound. Molecular docking studies could be employed to screen for potential biological targets, such as enzymes or receptors, where the compound might act as an inhibitor or modulator. nih.gov

Density Functional Theory (DFT) calculations can be used to predict the compound's electronic properties, reactivity, and spectroscopic signatures, aiding in the design of new materials and molecular probes. Quantitative Structure-Activity Relationship (QSAR) studies could help in designing derivatives with enhanced biological activity by correlating structural features with observed effects.

Given the wide range of biological activities reported for pyrrolidine and carboxamide derivatives, a broad-based screening of this compound against various biological targets is warranted. researchgate.netnih.gov Screening panels could include assays for:

Antimicrobial activity: The presence of a 3-acetyl group on a heterocyclic ring has been associated with antimicrobial properties. nih.gov

Anticancer activity: Many pyrrolidine derivatives have shown promise as anticancer agents. researchgate.net

Neurological activity: The pyrrolidine ring is a common scaffold in drugs targeting the central nervous system. researchgate.net

Enzyme inhibition: The compound could be screened against various enzyme families, such as kinases, proteases, and metabolic enzymes.

The following table outlines potential areas for biological screening based on the activities of related compounds.

| Biological Target/Activity | Rationale based on Structural Analogs |

| Antibacterial Agents | 3-acetyl-1,3,4-oxadiazoline derivatives show antimicrobial effects. nih.gov |

| Anticancer Agents | Various pyrrolidine-based compounds exhibit cytotoxic activity against cancer cell lines. researchgate.net |

| CNS Disorders | The pyrrolidine scaffold is present in numerous drugs for neurological conditions. researchgate.net |

| Enzyme Inhibitors | Carboxamide and pyrrolidine moieties are common in enzyme inhibitors. nih.gov |

Q & A

Q. What statistical frameworks are recommended for analyzing conflicting bioactivity data?

- Methodological Answer :

- Bayesian Hierarchical Modeling : Account for lab-specific biases (e.g., pipetting errors) in multi-center studies .

- Sensitivity Analysis : Quantify the impact of outlier removal on IC₅₀ values .

Toxicity and Safety

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE Requirements : Use nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced Analytical Techniques

Q. How can cryo-electron microscopy (cryo-EM) advance structural studies of this compound’s target complexes?

- Methodological Answer :

- Sample Preparation : Co-crystallize the compound with purified receptors (e.g., ion channels) in lipid nanodiscs .

- Resolution Enhancement : Apply sub-particle refinement to achieve <3 Å resolution for ligand-binding site visualization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.